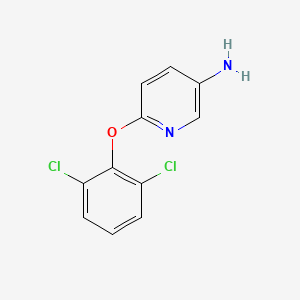

6-(2,6-Dichlorophenoxy)pyridin-3-amine

Description

Contextualization within Phenoxypyridine Chemical Space

The foundational structure of this compound is the phenoxypyridine scaffold. This framework is a key area of interest in the development of new drugs. The versatility of the phenoxypyridine structure allows for the creation of a diverse range of molecules with the potential for various biological activities.

Significance of the Dichlorophenoxy and Pyridin-3-amine Structural Motifs in Chemical Biology and Medicinal Chemistry

The two main components of 6-(2,6-dichlorophenoxy)pyridin-3-amine, the dichlorophenoxy group and the pyridin-3-amine group, are of considerable importance in the fields of chemical biology and medicinal chemistry.

The dichlorophenoxy motif is a well-known component in a variety of chemical compounds. For instance, 2,4-Dichlorophenoxyacetic acid is a common herbicide that has been in use since the 1940s. byjus.comen-academic.comwikipedia.orgmt.gov This compound works by mimicking a plant growth hormone, leading to uncontrolled growth and eventual death of targeted weeds. byjus.comen-academic.comwikipedia.org The dichlorophenoxy structure is also a subject of study in environmental research and pharmaceutical development. chemimpex.com

The pyridin-3-amine motif is another critical structural element. Aminopyridines, including 3-aminopyridine, are used in the synthesis of more complex molecules. wikipedia.org The pyridine (B92270) ring itself is a "privileged scaffold" in drug discovery, meaning it is a structural framework that can interact with a variety of biological targets. mdpi.comniper.gov.in This makes it a valuable component in the design of new therapeutic agents. Pyridine derivatives are found in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comacs.org

Overview of Research Trajectories for Related Halogenated Phenoxypyridine Scaffolds

The presence of chlorine atoms in this compound places it within the category of halogenated phenoxypyridines. The inclusion of halogens, such as chlorine, in drug candidates can significantly alter their properties. This can lead to improved efficacy and better absorption in the body.

Research into halogenated compounds is a burgeoning field. For example, studies on halogenated phenazines have shown promise in developing new antibacterial agents that can combat antibiotic-resistant bacteria. nih.govrsc.org Similarly, the strategic placement of halogen atoms on other molecular scaffolds has been shown to enhance their biological activity. pnas.org The investigation of halogenated phenoxypyridines, therefore, represents a promising avenue for the discovery of novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(2,6-dichlorophenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-8-2-1-3-9(13)11(8)16-10-5-4-7(14)6-15-10/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVFZWPRJYWBOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=NC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383975 | |

| Record name | 6-(2,6-dichlorophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730488 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

218457-65-9 | |

| Record name | 6-(2,6-dichlorophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 2,6 Dichlorophenoxy Pyridin 3 Amine and Its Derivatives

Established Synthetic Routes to Substituted Pyridin-3-amines

The pyridin-3-amine core is a common motif in medicinal chemistry, and numerous methods for its synthesis have been established. These routes often begin with readily available pyridine (B92270) derivatives that are subsequently functionalized.

A primary strategy involves the use of pyridine rings that already contain leaving groups, such as halogens, at the 2- and 6-positions. For instance, the selective amination of 2,6-dihalopyridines can yield the desired aminopyridine precursors. acs.org The challenge in this approach lies in achieving mono-amination selectively at the desired position, as di-amination is a common side reaction. acs.org Another approach is the reduction of a corresponding nitropyridine. For example, a 6-chloro-3-nitropyridine can be reduced to 6-chloro-pyridin-3-amine, which then serves as a direct precursor for the introduction of the phenoxy group.

Furthermore, various synthetic strategies can produce a wide array of substituted pyridines. organic-chemistry.org These include cycloaddition reactions, functionalization of pre-existing pyridine rings, and metal-catalyzed cross-coupling reactions. organic-chemistry.org For the synthesis of 3-aminopyridines specifically, the Hofmann or Curtius rearrangement of pyridine-3-carboxamide (B1143946) or pyridine-3-carbonyl azide, respectively, are also established methods.

Table 1: Selected Precursors for Substituted Pyridin-3-amine Synthesis

| Precursor Compound | Subsequent Reaction Type | Target Intermediate |

|---|---|---|

| 2,6-Dichloropyridine | Selective Nucleophilic Amination | 6-Chloro-pyridin-2-amine or 2-Amino-6-chloropyridine |

| 2,6-Dibromopyridine | Selective Nucleophilic Amination | 6-Bromo-pyridin-2-amine or 2-Amino-6-bromopyridine |

| 6-Chloro-3-nitropyridine | Nitro Group Reduction | 6-Chloro-pyridin-3-amine |

Strategies for Orthogonal Introduction of the Dichlorophenoxy Moiety

With a suitable 6-halo-pyridin-3-amine precursor in hand, the key synthetic step is the formation of the ether linkage with 2,6-dichlorophenol (B41786). This is typically achieved through nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation.

Nucleophilic aromatic substitution (SNAr) is a primary method for constructing the target molecule. In this reaction, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups. libretexts.org The pyridine ring is inherently electron-deficient, which facilitates nucleophilic substitution, particularly at the C2 (or C6) and C4 positions. youtube.comyoutube.com

The reaction mechanism proceeds in two steps: the nucleophilic addition of the phenoxide to the electron-deficient pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group to restore aromaticity. libretexts.org

A practical example involves the reaction of a protected 6-chloropyridin-3-amine with 2,6-dichlorophenol in the presence of a base like potassium carbonate. chemicalbook.com The base deprotonates the phenol (B47542) to generate the more nucleophilic phenoxide, which then displaces the chloride from the pyridine ring. A subsequent deprotection step yields the final product. The presence of the nitrogen atom in the pyridine ring stabilizes the anionic intermediate, making these reactions more facile than on a corresponding benzene (B151609) ring. youtube.com

Reaction Scheme Example:

Step 1: 6-chloro-3-aminopyridine + 2,6-dichlorophenol

Conditions: Base (e.g., K₂CO₃), high temperature, solvent (e.g., DMF)

Product: 6-(2,6-Dichlorophenoxy)pyridin-3-amine

This SNAr approach is highly effective for aryl halides activated by electron-withdrawing features, such as the nitrogen atom within the pyridine ring. libretexts.org

The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed method for forming carbon-oxygen bonds between aryl halides and alcohols or phenols. organic-chemistry.org This reaction is particularly useful when the SNAr reaction is slow or requires harsh conditions. The classic Ullmann reaction involves copper powder at high temperatures, but modern variations use copper salts (e.g., CuI) and ligands to facilitate the reaction under milder conditions. organic-chemistry.orgnih.govnih.gov

The proposed mechanism for this coupling involves the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with the aryl halide (the 6-halopyridin-3-amine). The resulting intermediate then undergoes reductive elimination to form the desired diaryl ether and regenerate the copper catalyst. organic-chemistry.org

Table 2: Comparison of Synthetic Strategies for Ether Linkage

| Method | Catalyst / Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K₂CO₃, NaH) | 80-150 °C in polar aprotic solvent (DMF, DMSO) | Often high yielding; no metal catalyst required. youtube.com | May require high temperatures; substrate must be activated. youtube.com |

| Ullmann-type Coupling | Copper salt (e.g., CuI, Cu₂O), often with a ligand | 100-200 °C, sometimes under milder conditions with modern catalysts. nih.gov | Broad substrate scope; useful for less activated aryl halides. organic-chemistry.org | Requires a metal catalyst; can require high temperatures and strong bases. nih.gov |

Derivatization Strategies for the Pyridin-3-amine Scaffold

Once the core this compound is synthesized, it can be further modified to create a library of related compounds for structure-activity relationship studies. Derivatization can occur on the phenoxy ring or the pyridine ring.

The most straightforward way to modify the phenoxy portion of the molecule is to use different substituted phenols in the initial coupling reaction (either SNAr or Ullmann). By starting with a variety of mono- or di-substituted phenols, a range of analogues can be produced. For example, using 2,6-difluorophenol (B125437) or 2,6-dimethylphenol (B121312) in place of 2,6-dichlorophenol would yield the corresponding 6-(2,6-difluorophenoxy)- or 6-(2,6-dimethylphenoxy)pyridin-3-amine derivatives.

The electronic properties of the pyridine ring can be tuned by introducing substituents, which in turn affects the reactivity and properties of the entire molecule. nih.gov Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density of the pyridine ring. This would enhance the nucleophilicity of the 3-amino group but could make the initial SNAr reaction at the 6-position more difficult by destabilizing the negatively charged Meisenheimer intermediate. youtube.com

Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) decrease the electron density of the ring. nih.gov This would facilitate the initial SNAr coupling step but would decrease the basicity and nucleophilicity of the 3-amino group, making its subsequent reactions (e.g., acylation, alkylation) more challenging. rsc.org The position of these substituents also plays a critical role in their electronic influence. nih.gov

Alkylation

Alkylation of the amine functionality in this compound can lead to secondary and tertiary amines, which are important for modulating the compound's physicochemical properties. The reaction with alkyl halides is a common method, though it can be complicated by multiple alkylations. libretexts.orgwikipedia.orgmasterorganicchemistry.com

The reaction of a primary amine with an alkyl halide, such as bromoethane, can proceed in stages to yield secondary and tertiary amines, and ultimately a quaternary ammonium (B1175870) salt. libretexts.org The control of stoichiometry and reaction conditions is crucial to selectively obtain the desired product. masterorganicchemistry.com For instance, using an excess of the amine can help to favor the formation of the secondary amine. youtube.com

Industrially, N-alkylation is a significant process, with methods involving alkyl halides or alcohols being prevalent. wikipedia.org For laboratory-scale synthesis, direct alkylation with alkyl halides under mild conditions is often employed. wikipedia.org

| Alkylating Agent | Key Considerations | Reference |

| Alkyl Halides | Potential for over-alkylation, formation of mixtures. | libretexts.orgwikipedia.orgmasterorganicchemistry.com |

| Alcohols | Requires a catalyst to activate the hydroxyl group. | wikipedia.org |

Cyclization

The 3-amino group, in conjunction with other substituents on the pyridine ring, can participate in cyclization reactions to form fused heterocyclic systems. These reactions are invaluable for creating complex, rigid scaffolds often found in biologically active molecules.

For example, intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in the presence of a base like potassium tert-butylate in THF has been shown to produce pyridin-2(1H)-ones. researchgate.net While this is a model system, it demonstrates the potential for the amine to act as a nucleophile in intramolecular ring-forming reactions.

Another relevant example is the synthesis of youtube.comresearchgate.netresearchgate.net-triazolo[4,3-a]pyridine derivatives through a visible light-mediated desulfurization cyclization reaction between a 2-hydrazinopyridine (B147025) and an isothiocyanate. youtube.com This highlights how the amino (or a derivative like hydrazino) group can be a key component in constructing fused ring systems.

Mechanistic Investigations of Key Synthetic Steps

The primary route to synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This key step typically features the displacement of a halide from the pyridine ring by the 2,6-dichlorophenoxide nucleophile.

The SNAr mechanism on pyridine rings is well-established and proceeds via a two-step addition-elimination pathway. wikipedia.orgnih.gov The nucleophile attacks the electron-deficient pyridine ring at a carbon atom bearing a leaving group (typically a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Aromaticity is then restored by the elimination of the leaving group.

The reactivity and regioselectivity of SNAr reactions on pyridines are highly dependent on the position of the leaving group and the nature of other substituents on the ring. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. chemicalbook.com

Computational studies, such as those using Density Functional Theory (DFT), have become instrumental in elucidating the mechanisms of such reactions. researchgate.netresearchgate.netnih.gov DFT calculations can provide insights into the transition state geometries, activation energies, and the influence of substituents on the reaction pathway. For example, a DFT study on the synthesis of dithiolo[3,4-b]pyridines, which involves a cyclization to form a pyridine ring, revealed that the ring-closure step is the rate-limiting step with a significant activation barrier. nih.gov While not directly on the target molecule, this illustrates the power of computational chemistry in understanding the formation of pyridine-containing structures.

In the case of the synthesis of this compound, the key SNAr step would involve the attack of the 2,6-dichlorophenoxide on a 6-halopyridin-3-amine precursor. The regioselectivity of this reaction is crucial. Studies on the reaction of 3-substituted 2,6-dichloropyridines with nucleophiles have shown that the nature of the substituent at the 3-position can significantly influence whether the substitution occurs at the C2 or C6 position. youtube.com

Advanced Spectroscopic and Crystallographic Characterization of 6 2,6 Dichlorophenoxy Pyridin 3 Amine and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Solid-State NMR Applications

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials, including crystalline and amorphous powders. For 6-(2,6-dichlorophenoxy)pyridin-3-amine, SSNMR can provide detailed insights into the local chemical environment of each atom in the solid state, which can differ significantly from the solution state due to crystal packing effects and intermolecular interactions.

Research on analogous systems, such as organic periodates featuring halogen bonds, demonstrates the utility of SSNMR in probing non-covalent interactions. nih.gov For instance, 127I SSNMR studies have successfully differentiated between halogen-bonded and non-halogen-bonded structures by analyzing the nuclear quadrupolar coupling constant (CQ). nih.gov One halogen-bonded compound, 4-(pyrrolidin-1‐yl)pyridinium periodate, exhibited the largest 127I CQ value ever measured for a periodate ion, highlighting the sensitivity of SSNMR parameters to the electronic environment shaped by halogen bonds. nih.gov

This principle can be extended to this compound. By using techniques like 13C and 15N Cross-Polarization Magic-Angle Spinning (CP-MAS), researchers can obtain high-resolution spectra of the solid compound. The observed chemical shifts would be highly sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonds involving the amine group and potential halogen bonds involving the chlorine atoms. Variations in these chemical shifts compared to solution-state NMR can reveal the effects of crystal packing. Furthermore, advanced SSNMR experiments can measure internuclear distances, providing crucial constraints for determining the three-dimensional structure in the absence of a single crystal suitable for X-ray diffraction. nih.gov

| Nucleus | Technique | Observed Parameter | Typical Value Range | Structural Information Gained |

|---|---|---|---|---|

| 13C | CP-MAS | Isotropic Chemical Shift (δ) | 100-160 ppm | Distinguishes between aromatic carbons, reveals conformational polymorphs. |

| 15N | CP-MAS | Isotropic Chemical Shift (δ) | -300 to -200 ppm (amine), -150 to -50 ppm (pyridine) | Probes the protonation state and hydrogen bonding environment of nitrogen atoms. |

| 35/37Cl | Static Echo | Quadrupolar Coupling Constant (CQ) | 60-80 MHz | Sensitive to the electronic environment and involvement in halogen bonding. |

| 1H | MAS | Isotropic Chemical Shift (δ) | 5-9 ppm | Identifies hydrogen bonding networks and proximity between protons. |

Computational Support for NMR Spectral Interpretation (e.g., Density Functional Theory for J-coupling Constants)

The interpretation of complex NMR spectra is significantly enhanced by computational methods, particularly Density Functional Theory (DFT). DFT calculations can accurately predict NMR parameters such as chemical shifts and scalar (J) coupling constants, which are essential for unambiguous structural assignment. cam.ac.ukresearchgate.net

J-coupling, or spin-spin coupling, manifests as the splitting of NMR signals and provides direct information about the connectivity of atoms through chemical bonds. cam.ac.ukwikipedia.org The magnitude of these couplings, especially three-bond couplings (³J), is famously dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. wikipedia.org For a molecule like this compound, with its multiple rotatable bonds, predicting these dihedral angles and the resulting coupling constants is non-trivial.

DFT methods have been developed to calculate J-coupling constants from first principles. cam.ac.uk These calculations can model the molecule's electronic structure and determine how the spin information is transferred through the bonding framework. By optimizing the geometry of the molecule and calculating the J-coupling constants for that conformation, a theoretical spectrum can be generated and compared to the experimental one. This process is invaluable for assigning specific protons and carbons and for determining the preferred conformation of the molecule in solution. nih.gov For instance, DFT could be used to calculate the expected ³JH,H coupling constants within the pyridine (B92270) ring and to probe the spatial relationship between the pyridine and dichlorophenoxy rings. The Fermi contact interaction, which is a measure of the s-character of the bond, is the dominant mechanism for J-coupling and can be effectively modeled by DFT. wikipedia.org

| Coupling Interaction | Number of Bonds | Experimental J-Coupling (Hz) | DFT-Calculated J-Coupling (Hz) | Mean Unsigned Error (Hz) |

|---|---|---|---|---|

| H4-H5 | 3 | 8.5 | 8.3 | < 0.5 |

| N-H (amine) | 1 | -85.0 | -86.2 | |

| C2-H4 | 3 | 4.1 | 4.3 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of molecular formulas. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. asdlib.org This high precision allows for the calculation of an unambiguous elemental composition.

For this compound (C₁₁H₈Cl₂N₂O), HRMS is used to confirm its identity and purity. The presence of two chlorine atoms results in a characteristic isotopic pattern due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). The HRMS spectrum will show three main peaks for the molecular ion [M]⁺:

A peak for the ion containing two ³⁵Cl isotopes (C₁₁H₈³⁵Cl₂N₂O)⁺.

A peak for the ion containing one ³⁵Cl and one ³⁷Cl isotope (C₁₁H₈³⁵Cl³⁷ClN₂O)⁺.

A peak for the ion containing two ³⁷Cl isotopes (C₁₁H₈³⁷Cl₂N₂O)⁺.

The relative intensity of these peaks ([M]⁺ : [M+2]⁺ : [M+4]⁺) is approximately 9:6:1, a signature pattern for a dichlorinated compound. By measuring the exact mass of the most abundant isotopologue (containing two ³⁵Cl atoms), the molecular formula can be confirmed with high confidence, distinguishing it from other potential compounds with the same nominal mass.

| Isotopologue Formula | Ion | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| C₁₁H₈³⁵Cl₂N₂O | [M]⁺ | 253.0068 | 100.0 |

| C₁₁H₈³⁵Cl³⁷ClN₂O | [M+2]⁺ | 254.9982 | 65.9 |

| C₁₁H₈³⁷Cl₂N₂O | [M+4]⁺ | 256.9952 | 10.8 |

hyphenated Mass Spectrometry Techniques (e.g., Liquid Chromatography-Mass Spectrometry)

Hyphenated techniques combine a separation method with a detection method, offering enhanced analytical power. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example, merging the potent separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. ajrconline.orgijpsjournal.com This technique is ideally suited for the analysis of this compound in complex matrices, such as reaction mixtures or biological samples. nih.gov

In a typical LC-MS analysis, the sample is first injected into an LC column (e.g., a C18 reversed-phase column). A solvent gradient is used to separate the components of the mixture based on their polarity and affinity for the column's stationary phase. As this compound elutes from the column at a characteristic retention time, it is introduced into the mass spectrometer's ion source. nih.gov

Electrospray ionization (ESI) is a common "soft" ionization technique used for this type of analysis, as it can ionize the molecule to produce a protonated molecular ion [M+H]⁺ with minimal fragmentation. ajrconline.org The mass spectrometer then separates and detects this ion, confirming the presence and identity of the compound. By operating the mass spectrometer in tandem mode (LC-MS/MS), specific fragmentation patterns can be monitored, providing even greater selectivity and quantitative accuracy. ajpaonline.com This approach is standard for trace analysis of aromatic amines and related compounds in various fields. nih.govnih.gov

| Parameter | Condition |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Selected Ion Monitoring (SIM) for [M+H]⁺ at m/z 255.0141 |

| MS/MS Transition | Precursor Ion: m/z 255.0 -> Product Ions (hypothetical) |

X-ray Crystallography for Solid-State Structural Determination

The resulting crystal structure would also elucidate the network of intermolecular interactions that stabilize the solid state. These interactions are critical as they govern the material's physical properties, such as melting point and solubility. Specifically, X-ray crystallography can precisely map hydrogen bonds formed by the amine group and identify any potential halogen bonding interactions involving the chlorine atoms. mdpi.com

Single-Crystal X-ray Diffraction Analysis

To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. nih.gov The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate an electron density map of the unit cell, from which the atomic positions can be determined and refined. gexinonline.com

The analysis provides key crystallographic data, including the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. researchgate.net For this compound, the analysis would yield precise bond lengths (e.g., C-Cl, C-N, C-O) and angles, confirming the molecular geometry. It would also reveal the dihedral angle between the planes of the pyridine and dichlorophenyl rings, a crucial conformational parameter. nih.gov Furthermore, the analysis would detail the intermolecular forces, such as N-H···N or N-H···O hydrogen bonds, that dictate the crystal packing arrangement. mdpi.com

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₈Cl₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.42 |

| b (Å) | 27.61 |

| c (Å) | 12.50 |

| β (°) | 98.5 |

| Volume (ų) | 3215 |

| Z (molecules/unit cell) | 8 |

| R-factor | < 0.05 |

Analysis of Halogen Bonding Interactions in Halogenated Pyridine Systems

Halogen bonding is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (B), such as a nitrogen or oxygen atom. fu-berlin.de This interaction, denoted as R-X···B, arises from an anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the R-X bond. nih.govfu-berlin.de

In the crystal structure of this compound, the two chlorine atoms on the phenoxy ring are potential halogen bond donors. The pyridine nitrogen and the ether oxygen are potential halogen bond acceptors. Therefore, intermolecular Cl···N or Cl···O halogen bonds could play a significant role in the crystal packing. nih.gov The strength and geometry of these bonds are characteristic: the R-Cl···B angle is typically close to linear (approaching 180°), and the Cl···B distance is shorter than the sum of their van der Waals radii. rsc.orgbiosupramol.de

Studies on related systems, such as dichlorine-pyridine N-oxide complexes, have characterized Cl···O halogen bonds with angles varying from 172° to 177°. nih.govrsc.org The analysis of these interactions is crucial for crystal engineering, as they can be used to design materials with specific solid-state architectures and properties. Distinguishing between different types of halogen contacts (e.g., type I vs. type II) can also provide insight into the nature of the forces governing crystal assembly. researchgate.net In this compound, there is also potential for competition and cooperation between halogen bonds and the hydrogen bonds formed by the amine group, which would create a complex and robust supramolecular assembly. semanticscholar.org

| Interaction Type | Acceptor Atom | Typical Distance (d) [Å] | Normalized Interaction Ratio (RXB)¹ | Typical Angle (θ) [°] |

|---|---|---|---|---|

| C-Cl···N | Nitrogen (Pyridine) | 2.9 - 3.2 | 0.85 - 0.95 | 160 - 178 |

| C-Cl···O | Oxygen (Ether) | 2.8 - 3.1 | 0.82 - 0.92 | 165 - 177 |

| C-Cl···Cl | Chlorine | 3.3 - 3.5 (Type II) | > 0.95 | ~165 (θ₁) / ~90 (θ₂) |

| ¹ RXB is the ratio of the experimental distance to the sum of the van der Waals radii of the interacting atoms. Values < 1 indicate a significant interaction. |

Investigation of Supramolecular Assemblies and Crystal Packing Motifs

Detailed crystallographic studies of analogues, such as aminopyridine derivatives, reveal recurring patterns of intermolecular interactions that are likely to be present in the crystal structure of this compound. The presence of an amino group, a pyridine ring, and chloro substituents provides multiple sites for hydrogen bonding and other non-covalent interactions.

A prominent feature in the crystal packing of many aminopyridine analogues is the formation of robust hydrogen-bonding networks. The amino group is an effective hydrogen-bond donor, while the pyridine nitrogen atom is a competent hydrogen-bond acceptor. This donor-acceptor pairing frequently leads to the formation of supramolecular chains or more complex assemblies. For instance, in the crystal structure of 4-amino-3,5-dichloropyridine, a close analogue, molecules are linked by strong N—H⋯N hydrogen bonds, forming supramolecular chains that extend along a specific crystallographic axis nih.gov. These chains are further interconnected by offset π–π stacking interactions and consolidated by halogen–π interactions nih.gov.

The influence of hydrogen bonding on the geometry of stacked pyridine rings in crystal structures has been a subject of study. The presence of hydrogen bonds can lead to a more pronounced preference for specific offset stacking arrangements nih.gov. In cocrystals of amino-chloropyridines with chlorobenzoic acids, a variety of hydrogen bonds, including O—H⋯N and N—H⋯O interactions, are observed, which play a crucial role in the formation of the supramolecular structure mdpi.com.

The table below summarizes the key intermolecular interactions and their contributions to the crystal packing in an analogue, 4-amino-3,5-dichloropyridine, as determined by Hirshfeld surface analysis nih.gov.

| Interaction Type | Contribution to Crystal Packing (%) | Description |

| Cl⋯H/H⋯Cl | 40.1 | Interactions between chlorine atoms and hydrogen atoms of neighboring molecules. |

| H⋯H | 15.7 | Contacts between hydrogen atoms on adjacent molecules. |

| N⋯H/H⋯N | 13.1 | Hydrogen bonds involving the amino and pyridine nitrogen atoms. |

| C⋯H/H⋯C | 7.3 | Interactions between carbon and hydrogen atoms. |

| Cl⋯Cl | 7.1 | Halogen-halogen interactions between chlorine atoms. |

| C⋯C | 6.8 | π–π stacking interactions between aromatic rings. |

| N⋯C/C⋯N | 4.9 | Contacts between nitrogen and carbon atoms. |

| Cl⋯C/C⋯Cl | 3.8 | Interactions between chlorine and carbon atoms. |

The interplay of these various intermolecular forces leads to the formation of specific crystal packing motifs. Common motifs observed in related structures include herringbone, lamellar, and various forms of chain and sheet structures. The specific motif adopted by this compound would depend on the subtle balance of these interactions, which can be influenced by factors such as the presence of solvent molecules in the crystal lattice and the crystallization conditions.

The following table details the crystallographic data for a related aminopyridine derivative, providing an insight into the typical unit cell parameters and crystal system for such compounds.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 4-Amino-3,5-dichloropyridine | Monoclinic | P2₁/c | 3.821(1) | 14.321(4) | 11.892(3) | 90 | 94.51(2) | 90 |

Data for 4-Amino-3,5-dichloropyridine obtained from a crystallographic study nih.gov.

Computational Chemistry and Molecular Modeling Studies of 6 2,6 Dichlorophenoxy Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, offer a detailed picture of electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For a molecule like 6-(2,6-Dichlorophenoxy)pyridin-3-amine, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its electronic and energetic characteristics. mdpi.com

These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

Furthermore, DFT provides access to global reactivity descriptors, which quantify different aspects of a molecule's reactivity. These are often calculated from the HOMO and LUMO energies.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.89 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.36 | Indicator of chemical reactivity and stability. |

| Ionization Potential | 6.25 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 1.89 | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 4.07 | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.18 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | 0.23 | The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions. |

Note: These values are illustrative and would be determined by actual DFT calculations.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.

For this compound, the MEP analysis would likely reveal regions of negative potential (typically colored red or yellow) around the electronegative nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ether linkage. These areas represent sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms of the amine group, indicating sites for potential nucleophilic interaction. mdpi.com The dichlorophenyl group would also influence the electrostatic potential distribution.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Pyridine Nitrogen | Negative | Potential site for hydrogen bonding or interaction with electrophiles. |

| Ether Oxygen | Negative | Another potential site for electrophilic attack or hydrogen bond acceptance. |

| Amine Group (-NH2) | Positive | Potential site for hydrogen bond donation or interaction with nucleophiles. |

| Dichlorophenyl Ring | Varied | The chlorine atoms would create localized regions of negative potential, while the aromatic protons would be associated with positive potential. |

Note: The specific values and contours of the MEP would be determined by quantum chemical calculations.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable for studying the conformational landscape and dynamic behavior of molecules, especially larger systems. nih.gov

Conformational Analysis and Energy Minimization

The this compound molecule possesses conformational flexibility, primarily around the ether linkage connecting the pyridine and dichlorophenyl rings. Conformational analysis aims to identify the most stable arrangement of the atoms in space (the global minimum energy conformation) and other low-energy conformers.

This process involves systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting conformation using molecular mechanics force fields. The identified low-energy conformers are then subjected to energy minimization to locate the nearest local energy minimum. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Force Field Development and Validation

The accuracy of molecular mechanics and dynamics simulations is heavily dependent on the quality of the force field used. A force field is a set of parameters that describe the potential energy of a system of atoms. While general-purpose force fields like AMBER or CHARMM are widely used, their accuracy for a novel molecule like this compound may need to be validated.

Force field validation would involve comparing the results of MM calculations (e.g., optimized geometry, vibrational frequencies) with higher-level quantum mechanical calculations or experimental data, if available. For highly accurate studies, it may be necessary to develop custom force field parameters for specific parts of the molecule to better reproduce its quantum mechanical properties.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dergipark.org.tr This method is central to structure-based drug design.

To perform a molecular docking study for this compound, a specific biological target must be chosen. Given the structural motifs present in the molecule (a substituted aminopyridine), potential targets could include protein kinases, which are often implicated in diseases like cancer. nih.gov For instance, Cyclin-Dependent Kinases (CDKs) are a family of enzymes that are attractive targets for cancer therapy. nih.gov

The docking process involves placing the ligand in various positions and orientations within the binding site of the target protein and scoring each pose based on a scoring function that estimates the binding affinity. The results of a docking study can predict the binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

Table 3: Hypothetical Molecular Docking Results of this compound with a Protein Kinase (e.g., CDK2)

| Parameter | Predicted Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | An estimate of the strength of the interaction between the ligand and the protein. A more negative value indicates stronger binding. |

| Hydrogen Bonds | 2 | The amine group of the ligand could act as a hydrogen bond donor to an acceptor residue in the protein's hinge region. The pyridine nitrogen could act as a hydrogen bond acceptor. |

| Hydrophobic Interactions | Present | The dichlorophenyl ring would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. |

| Pi-Stacking Interactions | Possible | The pyridine ring could potentially form pi-stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site. |

Note: These results are illustrative and depend on the chosen protein target and the specifics of the docking simulation.

Molecular dynamics simulations can further refine the docked pose, providing insights into the stability of the ligand-protein complex over time and the role of solvent molecules in the binding process. bohrium.com

In Silico Prediction Models for Pharmacological Relevance

In silico models are powerful tools for predicting the pharmacological properties of a compound before its synthesis and experimental testing, thus saving time and resources. nih.govresearchgate.netnih.govethz.chacs.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govrsc.org These models are built by finding a correlation between calculated molecular descriptors and the experimentally determined activity.

For a class of compounds like aminopyridine derivatives, a QSAR study would typically involve:

Data Set Selection: A set of aminopyridine analogs with known biological activities (e.g., IC50 values) against a specific target is compiled. nih.gov This set is usually divided into a training set for model development and a test set for validation. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric and electronic fields). nih.govresearchgate.net

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a linear equation that relates the descriptors to the activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is assessed using the test set and statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govnih.gov

Studies on aminopyridine derivatives have successfully used QSAR to identify key structural features for their inhibitory activity against targets like c-Met kinase and JNK. nih.govnih.gov For instance, a 3D-QSAR study on 2-aminopyridine (B139424) derivatives as c-Met inhibitors revealed that electrostatic and hydrogen bond interactions were vital for activity. nih.gov The contour maps generated from such studies can guide the design of new, more potent analogs of this compound.

| QSAR Model Type | Description | Key Descriptors |

| 2D-QSAR | Relates 2D structural properties to activity. nih.gov | Topological indices, connectivity indices, physicochemical properties (logP). nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D molecular fields (steric, electrostatic) to correlate structure with activity. nih.gov | Steric, electrostatic, hydrophobic, and hydrogen bond fields. nih.gov |

Machine learning and artificial intelligence are revolutionizing drug discovery by enabling the development of highly predictive models from large and complex datasets. cancer.govnih.govacm.org These approaches can capture non-linear relationships between chemical structures and biological activities that may be missed by traditional QSAR methods. frontiersin.orgkneopen.com

Artificial Neural Networks (ANNs) are a class of machine learning algorithms inspired by the structure and function of the human brain. nih.govnih.govmdpi.com They are particularly well-suited for modeling complex, non-linear relationships in QSAR studies. nih.gov

An ANN-based QSAR study for aminopyridine derivatives would follow these general steps:

Data Preparation: Similar to traditional QSAR, a dataset of compounds with their biological activities and calculated molecular descriptors is prepared. nih.gov

Network Architecture: An ANN is designed with an input layer (for the descriptors), one or more hidden layers, and an output layer (for the predicted activity).

Training: The network is trained on the training set, where the connection weights between neurons are adjusted to minimize the difference between the predicted and experimental activities.

Validation: The trained network is then used to predict the activities of the compounds in the test set to evaluate its predictive performance.

A study on the antifungal activity of pyridine derivatives against Candida albicans successfully used ANNs to predict their potency with a high correlation coefficient. nih.gov Another study used ANNs to predict the anticancer potency of imidazo[4,5-b]pyridine derivatives. researchgate.net These examples demonstrate the potential of ANNs to predict the pharmacological relevance of this compound, provided a suitable dataset of related compounds is available for training. The use of deep neural networks, a more advanced form of ANN, has also shown improved predictivity in drug discovery challenges. nih.govnih.gov

Machine Learning (ML) and Artificial Intelligence (AI) Approaches in Predictive Modeling

Random Forests (RF)

Currently, there is a lack of specific published research that details the application of Random Forests (RF) for the computational analysis of this compound. While RF is a powerful and widely used machine learning algorithm in quantitative structure-activity relationship (QSAR) modeling for predicting the biological activity and properties of chemical compounds, its direct application to this specific molecule has not been documented in available scientific literature.

In a broader context, RF models have demonstrated success in various QSAR studies. For instance, in the development of models for LpxC inhibitors, a Random Forest model using MACCS fingerprints achieved a high degree of accuracy on the training set (0.955), with good performance on both the 10-fold cross-validation set (0.803) and the test set (0.785) nih.gov. This highlights the potential of RF as a valuable tool for such predictive tasks, should a relevant dataset containing this compound become available for modeling.

Support Vector Machines (SVM)

Similar to Random Forests, there is no specific literature available detailing the use of Support Vector Machines (SVM) for the computational study of this compound. SVMs are another robust machine learning technique frequently employed in cheminformatics and drug discovery for classification and regression tasks. They work by finding the optimal hyperplane that separates different classes of compounds or predicts a continuous property.

The general applicability of SVMs in QSAR is well-established. They have been used to build predictive models for a wide array of biological targets and physicochemical properties. However, without studies that include this compound in their datasets, a specific discussion of SVM model performance and findings related to this compound is not possible.

Graph Convolutional Networks (GCNs) and Graph Neural Networks (GNNs)

The application of Graph Convolutional Networks (GCNs) and more broadly, Graph Neural Networks (GNNs), to this compound has not been specifically reported in the accessible scientific literature. GCNs and GNNs are state-of-the-art deep learning methods that operate directly on graph-structured data, making them exceptionally well-suited for molecular property prediction where molecules are represented as graphs of atoms and bonds.

These models can learn feature representations of molecules automatically, capturing intricate structural and chemical information. While GCNs and GNNs are being increasingly used in drug discovery and materials science for tasks like predicting biological activity, toxicity, and other molecular properties, research explicitly detailing their use for this compound is not available.

Evaluation of Applicability Domains for Predictive Models

The concept of the Applicability Domain (AD) is crucial for assessing the reliability of predictions made by any QSAR model. An AD defines the chemical space of molecules for which the model is expected to make reliable predictions. For any predictive model developed for a set of compounds, it is essential to define its AD to understand the scope and limitations of its predictive power.

Currently, as there are no specific published RF, SVM, or GCN/GNN models for this compound, there is consequently no information on the evaluation of their applicability domains for this compound. The establishment of an AD would require a dataset of compounds with known properties, from which a predictive model is built. The AD would then be determined based on the structural and physicochemical characteristics of the training set molecules. Since the foundational models for this specific compound are not available, the subsequent evaluation of their AD has not been performed.

Structure Activity Relationships Sar and Mechanistic Pathways for 6 2,6 Dichlorophenoxy Pyridin 3 Amine Analogues

Impact of Substituent Electronic Properties on Biological Activity

The electronic nature of substituents on the pyridin-3-amine core and the dichlorophenoxy ring plays a pivotal role in modulating biological activity. The interplay of electron-donating and electron-withdrawing groups can significantly alter the molecule's potency and selectivity.

Electron-Withdrawing versus Electron-Donating Group Effects

The effect of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the biological activity of pyridine-based compounds has been a subject of extensive research. Generally, the introduction of EWGs or EDGs can influence a molecule's reactivity, binding affinity, and pharmacokinetic properties. rsc.orgnih.gov

For instance, in a study of thieno[2,3-b]pyridine (B153569) derivatives, which share a similar heterocyclic core, compounds bearing a cyano group (-CN), a strong EWG, exhibited potent inhibitory activity against the FOXM1 protein. mdpi.com In contrast, derivatives with a nitro group (-NO2), another EWG, or a methyl group (-CH3), an EDG, showed reduced or no activity. mdpi.com This suggests that the strong electron-withdrawing nature of the cyano group is critical for the observed biological effect in that specific series. mdpi.com The molecular electrostatic potential (MEP) maps of these compounds revealed that the -CN group induced a significant electron deficiency on the carbonyl moiety and phenylacetamide ring, which was proposed to be a key factor for favorable binding to the target protein. mdpi.com

The amine group (-NH2) itself can act as an electron-donating group through resonance by delocalizing its lone pair of electrons into an aromatic system, which can activate the ring towards certain reactions. reddit.comquora.com However, its influence can be modulated by the presence and position of other substituents on the molecule.

Table 1: Effect of Substituent Electronic Properties on Biological Activity

| Compound Series | Substituent Type | Effect on Activity | Proposed Rationale | Reference |

| Thieno[2,3-b]pyridines | Electron-Withdrawing (-CN) | Increased | Favorable electronic density for protein binding | mdpi.com |

| Thieno[2,3-b]pyridines | Electron-Withdrawing (-NO2) | Decreased | Unfavorable electronic density for binding | mdpi.com |

| Thieno[2,3-b]pyridines | Electron-Donating (-CH3) | Decreased | Unfavorable electronic density for binding | mdpi.com |

| Arylcyclopropylamines | Electron-Donating | Increased | Not specified | nih.gov |

| Arylcyclopropylamines | Electron-Withdrawing | Decreased | Not specified | nih.gov |

Role of Steric and Topological Features in Molecular Recognition

The planarity of the pyridine (B92270) ring system is a key topological feature. In the crystal structure of 6-methylpyridin-3-amine, the methyl carbon and amine nitrogen atoms were found to be only slightly out of the pyridine ring plane, indicating a largely planar structure. nih.gov This planarity can facilitate stacking interactions with aromatic residues in a protein's binding pocket.

The substitution pattern on the aromatic rings significantly impacts the molecule's conformation and, consequently, its biological activity. For example, in a series of pyrido[2,3-d]pyrimidin-7-ones, substitutions at the 3- and 4-positions of a phenylamino (B1219803) moiety led to improved potency and selectivity as Abl kinase inhibitors. researchgate.net This suggests that these positions are crucial for interacting with the target enzyme. Similarly, for some inhibitors, ortho substitution on a phenyl ring was found to be detrimental to activity, while meta substitution was tolerated but resulted in weaker compounds. u-strasbg.fr

Topological descriptors, which are numerical values derived from the molecular graph, can provide insights into a molecule's structure, branching, and connectivity. chemmethod.com These descriptors can be correlated with biological activity in quantitative structure-activity relationship (QSAR) studies to predict the potency of new analogues. The analysis of such descriptors for a pentafluorophenylurea-based pyridine derivative highlighted their utility in understanding molecular topology and predicting chemical behavior. chemmethod.com

Bioisosterism and Scaffold Hopping Approaches in Compound Design

Bioisosterism and scaffold hopping are powerful strategies in medicinal chemistry for lead optimization and the discovery of novel chemical entities. nih.govresearchgate.net Bioisosterism involves the replacement of a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. researchgate.net Scaffold hopping entails replacing the core molecular framework with a structurally different one while retaining the original biological activity. researchgate.net

The concept of bioisosterism is well-established. For instance, the replacement of a phenyl ring with a thiophene (B33073) ring, or the substitution of an oxygen atom with a nitrogen or methylene (B1212753) group, has been shown to be tolerated in some biological systems. nih.gov Heterocycles are frequently used as bioisosteres in drug design, serving as important scaffolds or pharmacophoric elements. nih.gov

In the context of 6-(2,6-dichlorophenoxy)pyridin-3-amine analogues, these strategies could be employed to modify the pyridine core or the dichlorophenoxy moiety. For example, the pyridine ring could potentially be replaced by other heterocyclic systems, or the dichloro substituents could be substituted with other halogen atoms or bioisosteric groups. researchgate.net The goal of such modifications would be to enhance the desired biological effects while minimizing off-target activities.

Scaffold hopping can lead to the discovery of new classes of compounds with similar biological profiles. This approach involves identifying the key pharmacophoric features of the original molecule and then searching for novel scaffolds that can present these features in a similar spatial arrangement. researchgate.net

Table 2: Examples of Bioisosteric Replacements

| Original Group | Bioisosteric Replacement(s) | Reference |

| Phenyl | Thiophene | nih.gov |

| -O- (ether linkage) | -NH-, -CH2- | nih.gov |

| -CH3 (methyl) | -F, -Cl | researchgate.net |

Elucidation of Molecular Mechanisms of Action at the Cellular and Subcellular Levels

Understanding the molecular mechanisms by which this compound analogues exert their effects is fundamental to their development as therapeutic agents. This involves identifying their specific cellular and subcellular targets and characterizing the nature of their interactions.

Enzyme Modulation and Inhibition Kinetics

Many pyridine-based compounds have been shown to act as enzyme inhibitors. For example, derivatives of pyrido[2,3-d]pyrimidine (B1209978) have been identified as potent inhibitors of various protein tyrosine kinases, including Abl, Src, FGFR, EGFR, and PDGFR. researchgate.netnih.gov These compounds often act as ATP-competitive inhibitors, meaning they bind to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins. researchgate.net

The kinetics of enzyme inhibition provide valuable information about the mechanism of action. For instance, determining the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a common method for assessing inhibitor potency. The pyrido[2,3-d]pyrimidine derivative PD166326, for example, has IC50 values of 6 and 8 nM for Src and Abl kinases, respectively. researchgate.net

In another study, dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives were found to be potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov Some of these compounds acted as topoisomerase poisons, similar to the established anticancer drug etoposide, by stabilizing the enzyme-DNA cleavage complex. nih.gov

Receptor Binding and Activation Studies

In addition to enzyme inhibition, pyridine-containing molecules can also exert their effects by binding to and modulating the activity of cellular receptors. The constitutive androstane (B1237026) receptor (CAR, NR1I3), a nuclear receptor primarily expressed in the liver, is one such target. nih.gov

Certain imidazo[1,2-a]pyridine (B132010) derivatives have been discovered as potent agonists of human CAR. nih.gov These compounds were shown to directly activate CAR in the nanomolar concentration range in both cell-free and cell-based assays. nih.gov Activation of CAR can lead to the regulation of genes involved in various metabolic processes. nih.gov

It is important to note that some compounds can exhibit cross-reactivity with other receptors. For example, the human CAR agonist CITCO also activates the related pregnane (B1235032) X receptor (PXR). nih.gov Therefore, receptor binding and activation studies are crucial for determining the selectivity profile of a compound and identifying potential off-target effects.

Biological Target Identification and Pathway Analysis

Probe-Based Chemical Proteomics Strategies

Probe-based chemical proteomics utilizes a modified version of the small molecule of interest to isolate its binding partners from a complex biological sample. nih.gov This strategy is instrumental in the direct identification of molecular targets.

Design and Synthesis of Affinity Probes

To identify the cellular targets of 6-(2,6-dichlorophenoxy)pyridin-3-amine, an affinity probe would be designed and synthesized. This involves chemically modifying the parent compound to include a reactive group for covalent attachment to its targets and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment. The modification site on the parent compound must be carefully chosen to minimize interference with its natural binding to target proteins. For instance, a linker could be attached to the pyridin-3-amine moiety, a region often amenable to modification without abolishing biological activity in similar pyridine (B92270) derivatives.

The synthesis could proceed in a multi-step fashion, starting from commercially available precursors. The general synthetic route would involve the coupling of the 2,6-dichlorophenoxy group to a pyridine ring, followed by the introduction of the amine group at the 3-position. Subsequently, a linker arm terminating in a biotin moiety would be attached to the amine. The final product would be a trifunctional molecule comprising the recognition element (the parent compound), a reactive group, and a biotin tag.

Table 1: Hypothetical Components of an Affinity Probe for this compound

| Component | Function | Example Moiety |

| Recognition Element | Binds to the target protein(s) | This compound |

| Linker | Provides spatial separation between the recognition element and the tag | Polyethylene glycol (PEG) chain |

| Reactive Group | Forms a covalent bond with the target protein | Benzophenone (photo-crosslinker) |

| Reporter Tag | Enables detection and purification of probe-protein complexes | Biotin |

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technology that employs small chemical probes to directly assess the functional state of enzymes in complex proteomes. nih.govyoutube.com If this compound is suspected to be an enzyme inhibitor, for instance, a kinase inhibitor, a competitive ABPP experiment could be designed. nih.govnih.gov

In this approach, a cell lysate or living cells would be pre-incubated with this compound. Subsequently, a broad-spectrum activity-based probe that targets a specific enzyme class (e.g., kinases) would be added. The probe would label the active enzymes that are not blocked by the compound. By comparing the protein labeling profiles of samples treated with the compound versus a control group, a decrease in probe labeling for specific proteins would indicate that these are targets of this compound.

Table 2: Hypothetical Results from a Competitive ABPP Experiment

| Protein ID | Function | Fold Decrease in Probe Labeling (Compound-treated vs. Control) | Putative Target? |

| P12345 | Serine/threonine-protein kinase | 10.2 | Yes |

| Q67890 | Tyrosine-protein kinase | 8.5 | Yes |

| R24680 | Metabolic enzyme | 1.1 | No |

| S13579 | Structural protein | 0.9 | No |

Compound-Centric Chemical Proteomics (CCCP)

Compound-Centric Chemical Proteomics (CCCP), also known as affinity-based proteomics, is a method used to discover the targets of a bioactive compound. nih.gov In this strategy, the synthesized affinity probe of this compound would be used to "pull down" its interacting proteins from a cell lysate.

The biotinylated probe would be incubated with the proteome, allowing it to bind to its targets. The probe-protein complexes would then be captured on streptavidin-coated beads. After washing away non-specifically bound proteins, the specifically bound proteins would be eluted and identified by mass spectrometry. This approach is advantageous as it does not require prior knowledge of the compound's mode of action and can identify a broad range of interacting partners. nih.govnih.gov

Mass Spectrometry-Based Proteomics for Target Identification

Mass spectrometry (MS) is the core analytical technique for identifying the proteins isolated in chemical proteomics experiments. Advanced MS-based quantitative proteomics methods provide high-throughput and robust identification of protein targets. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based quantitative proteomics technique used to identify cellular targets of small molecules. nih.govpnas.org In a typical SILAC experiment for target identification of this compound, two populations of cells would be cultured. One population would be grown in a medium containing normal ("light") amino acids, while the other would be grown in a medium with heavy isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).

The "heavy" cell lysate would be incubated with the affinity probe, while the "light" lysate would be used as a control, incubated with beads alone or with a non-binding control probe. The lysates would then be mixed, and the probe-bound proteins enriched. The ratio of heavy to light peptides for each identified protein in the subsequent mass spectrometry analysis would reveal the specific binding partners of the compound. Proteins with a high heavy/light ratio are considered high-confidence targets. nih.govfrontiersin.orgchempro-innovations.com

Table 3: Hypothetical SILAC Data for Proteins Pulled Down by the Affinity Probe

| Protein ID | Gene Name | Heavy/Light Ratio | p-value | Potential Target? |

| P12345 | KDR | 15.3 | <0.001 | High Confidence |

| Q67890 | ABL1 | 12.8 | <0.001 | High Confidence |

| T09876 | HSP90AA1 | 2.1 | 0.045 | Possible Off-Target |

| U54321 | ACTB | 1.0 | 0.98 | Non-specific Binder |

Genetic and Biochemical Validation of Target Engagement

Following the identification of putative targets through proteomic approaches, it is crucial to validate these interactions using independent genetic and biochemical methods. nih.govucl.ac.ukdenistitovlab.org

Genetic approaches could involve techniques like CRISPR-Cas9 to knock out or knock down the expression of the identified target protein in a relevant cell line. acs.org If the cellular phenotype induced by this compound is lost or diminished in the knockout/knockdown cells, it provides strong evidence that the protein is a genuine target.

Biochemical validation would involve in vitro assays to confirm the direct interaction between the compound and the purified target protein. For instance, if a kinase was identified, an in vitro kinase assay could be performed to measure the inhibitory activity (IC₅₀) of this compound against the purified kinase. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could also be employed to quantify the binding affinity and kinetics between the compound and the target protein.

Table 4: Hypothetical Biochemical and Genetic Validation Data

| Putative Target | In Vitro Kinase Assay (IC₅₀) | Cellular Thermal Shift Assay (ΔTm) | CRISPR Knockout Phenotype Rescue | Validation Status |

| KDR | 15 nM | +3.5 °C | Yes | Validated |

| ABL1 | 50 nM | +2.8 °C | Yes | Validated |

| HSP90AA1 | >10 µM | No significant shift | No | Not Validated |

By integrating these powerful methodologies, a comprehensive understanding of the molecular targets and pathways modulated by this compound can be achieved, paving the way for further investigation into its biological function and therapeutic potential.

Integration with Systems Biology Approaches for Pathway Elucidation

The elucidation of the full biological impact of a compound like this compound, a member of the aminopyridine class of molecules often investigated as kinase inhibitors, requires a holistic understanding of its interactions within the complex network of cellular pathways. Systems biology, an interdisciplinary field that combines experimental data with computational modeling, provides a powerful framework for achieving this. By integrating high-throughput 'omics' data, researchers can move beyond a single-target mechanism of action to a comprehensive view of the compound's effects on the entire cellular system. This approach is particularly crucial for kinase inhibitors, which frequently exhibit polypharmacology, meaning they can interact with multiple kinase targets, leading to a broad spectrum of cellular responses. plos.orgnih.gov

At its core, the systems biology approach to pathway elucidation for a kinase inhibitor involves several key stages. It begins with the large-scale acquisition of data from various molecular levels, followed by the integration of this data to build network models, and finally, the analysis of these models to generate and test new hypotheses about the compound's mechanism of action. nih.govnih.gov

A fundamental aspect of this integrative analysis is the use of multiple 'omics' technologies to capture the cellular state before and after treatment with the compound. These technologies provide a multi-faceted view of the molecular perturbations induced by the inhibitor.

Table 1: Key 'Omics' Data Types in Systems Biology for Kinase Inhibitor Analysis

| Data Type | Technology Examples | Information Provided |

|---|---|---|

| Genomics | DNA Sequencing (DNA-seq) | Identifies genetic mutations that may confer sensitivity or resistance to the inhibitor. |

| Transcriptomics | RNA Sequencing (RNA-seq) | Measures changes in gene expression levels, revealing which genes are up- or down-regulated in response to the inhibitor. nih.gov |

| Proteomics | Mass Spectrometry (MS) | Quantifies changes in protein abundance, providing a direct look at the cellular machinery. |

| Phosphoproteomics | Mass Spectrometry (MS)-based phosphopeptide enrichment | Specifically measures changes in protein phosphorylation, offering a direct readout of kinase activity and signaling pathway modulation. acs.org |

| Epigenomics | DNaseI-seq, ATAC-seq | Maps regions of open chromatin, indicating changes in gene regulatory landscapes. nih.gov |

The true power of systems biology lies in the computational integration of these diverse datasets. oup.com Advanced algorithms are employed to construct and analyze interaction networks that represent the complex web of relationships between genes, proteins, and other molecules. These networks serve as a scaffold for interpreting the 'omics' data and understanding the ripple effects of inhibiting one or more kinases.

For instance, a common approach is to map the differentially expressed genes (from transcriptomics) and regulated phosphoproteins (from phosphoproteomics) onto known protein-protein interaction (PPI) networks. researchgate.net This allows researchers to identify modules or clusters of interacting proteins that are significantly affected by the compound, thereby highlighting the core pathways being modulated.

Network modeling algorithms, such as SAMNet, can take this a step further by integrating multiple data types—such as kinase inhibitor target profiles, genetic screen results, and transcriptomic data—to build a comprehensive model of the cellular response. nih.govnih.gov These models can then be used to predict which pathways are most critical for the compound's therapeutic effect or potential off-target effects. nih.gov This type of analysis can reveal unexpected connections between different signaling pathways and help to explain the mechanisms behind drug synergy or resistance. frontiersin.org

Table 2: Illustrative Computational Tools and Approaches in Systems Biology

| Tool/Approach | Function | Application in Kinase Inhibitor Research |

|---|---|---|

| Pathway Enrichment Analysis | Identifies pathways that are over-represented in a list of differentially expressed or modified genes/proteins. | To determine which signaling or metabolic pathways are most significantly affected by the inhibitor. acs.org |

| Protein-Protein Interaction (PPI) Network Analysis | Visualizes and analyzes the connections between proteins to find functional modules and key regulatory hubs. | To understand how the inhibition of a target kinase propagates through the cellular network. researchgate.net |

| Kinase-Substrate Relationship (KSR) Mapping | Links kinases to their downstream substrates based on phosphorylation data and known motifs. | To reconstruct the specific signaling cascades that are activated or deactivated by the inhibitor. frontiersin.org |

| Network Inference Algorithms (e.g., SAMNet) | Integrates multi-omics data to build predictive models of cellular networks. | To generate hypotheses about the broader mechanism of action, including the effects of polypharmacology. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of compounds to their biological activity. | Can be used within a systems biology framework to predict off-target effects of kinase inhibitors. nih.gov |

By employing these systems biology approaches, the investigation of a compound like this compound can be significantly deepened. Instead of a narrow focus on its primary target, researchers can elucidate the full spectrum of its biological activity, identify biomarkers of response, and rationally design combination therapies. nih.gov This holistic perspective is essential for the development of more effective and targeted therapeutics.

Future Research Directions and Opportunities

Exploration of Underexplored Derivatization Pathways for Enhanced Molecular Diversity

The structural framework of 6-(2,6-dichlorophenoxy)pyridin-3-amine offers multiple sites for chemical modification, providing a foundation for generating a diverse library of novel analogues. Future research should prioritize the exploration of less conventional derivatization strategies to access new chemical space and potentially uncover compounds with improved biological activities.

One promising area is the functionalization of the pyridine (B92270) ring. Beyond simple substitutions, efforts could be directed towards more complex transformations. For instance, metal-catalyzed cross-coupling reactions could be employed to introduce a wide array of substituents at various positions on the pyridine moiety. Additionally, exploring cyclization reactions that involve the amino group and an adjacent position on the pyridine ring could lead to the formation of novel fused heterocyclic systems, significantly altering the molecule's three-dimensional structure and physicochemical properties. nih.gov

The dichlorophenoxy group also presents opportunities for derivatization. While the chlorine atoms provide stability, selective replacement of one or both with other functional groups through nucleophilic aromatic substitution could yield derivatives with altered electronic and steric profiles. nih.gov Furthermore, the ether linkage, though generally stable, could be a target for cleavage and subsequent re-functionalization, allowing for the introduction of different aromatic or aliphatic groups.

Finally, the amino group is a prime target for a wide range of chemical modifications. Beyond acylation and alkylation, derivatization into various nitrogen-containing functional groups such as ureas, thioureas, sulfonamides, and guanidines can be explored. researchgate.net These modifications can introduce new hydrogen bonding capabilities and other intermolecular interactions, which are crucial for biological target engagement.

| Derivatization Site | Potential Reactions | Desired Outcome |

| Pyridine Ring | Cross-coupling, Cyclization | Introduction of diverse substituents, Formation of novel fused rings |

| Dichlorophenoxy Moiety | Nucleophilic Aromatic Substitution | Altered electronic and steric properties |

| Ether Linkage | Cleavage and Re-functionalization | Introduction of different aryl or alkyl groups |

| Amino Group | Acylation, Alkylation, Urea/Thiourea formation | Enhanced intermolecular interactions |

Integration of Advanced Computational Design with High-Throughput Synthesis and Screening

The synergy between computational chemistry and experimental techniques is revolutionizing drug discovery and materials science. For this compound, a concerted effort to integrate advanced computational design with high-throughput synthesis (HTS) and high-throughput screening (HTS) will be instrumental in accelerating the discovery of new lead compounds. nih.govrsc.org

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the binding affinity of virtual derivatives of this compound to specific biological targets. nih.govnih.gov This in silico screening allows for the prioritization of a smaller, more promising set of compounds for actual synthesis, saving time and resources. researchgate.net Diversity-based high-throughput virtual screening (D-HTVS) can be particularly useful in exploring a vast chemical space to identify novel scaffolds. nih.gov

Once promising candidates are identified computationally, high-throughput synthesis techniques can be employed for their rapid parallel synthesis. researchgate.net This can be followed by high-throughput screening assays to experimentally validate the predicted biological activities. researchgate.net This iterative cycle of design, synthesis, and screening can rapidly lead to the optimization of initial hits into potent and selective lead compounds.

| Stage | Technique | Goal |

| Design | Molecular Docking, QSAR, D-HTVS | Predict biological activity and prioritize candidates |

| Synthesis | High-Throughput Parallel Synthesis | Rapidly create a library of prioritized compounds |

| Screening | High-Throughput Screening (HTS) Assays | Experimentally validate biological activity and identify hits |

| Optimization | Iterative cycle of design-synthesis-screening | Refine hit compounds into potent lead candidates |

Development of Novel Analytical Methodologies for Real-time Mechanistic Insights